![molecular formula C22H21N3O3 B2420052 (E)-1-(4-(1H-苯并咪唑-2-基)哌啶-1-基)-3-(苯并[d][1,3]二氧杂环-5-基)丙-2-烯-1-酮 CAS No. 887885-17-8](/img/structure/B2420052.png)
(E)-1-(4-(1H-苯并咪唑-2-基)哌啶-1-基)-3-(苯并[d][1,3]二氧杂环-5-基)丙-2-烯-1-酮
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(E)-1-(4-(1H-benzo[d]imidazol-2-yl)piperidin-1-yl)-3-(benzo[d][1,3]dioxol-5-yl)prop-2-en-1-one is a useful research compound. Its molecular formula is C22H21N3O3 and its molecular weight is 375.428. The purity is usually 95%.
BenchChem offers high-quality (E)-1-(4-(1H-benzo[d]imidazol-2-yl)piperidin-1-yl)-3-(benzo[d][1,3]dioxol-5-yl)prop-2-en-1-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (E)-1-(4-(1H-benzo[d]imidazol-2-yl)piperidin-1-yl)-3-(benzo[d][1,3]dioxol-5-yl)prop-2-en-1-one including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
药代动力学和癌症治疗
- Teffera 等人 (2013) 的一项研究重点关注新型间变性淋巴瘤激酶 (ALK) 抑制剂的药代动力学,包括与 (E)-1-(4-(1H-苯并咪唑-2-基)哌啶-1-基)-3-(苯并[d][1,3]二氧杂环-5-基)丙-2-烯-1-酮 在癌症治疗中结构相关的化合物。他们发现这些化合物经历小鼠特异性酶水解,导致高清除率和短半衰期,影响其在体内的疗效 (Teffera 等人,2013).
抗菌和抗真菌活性
- Anisetti 和 Reddy (2012) 合成了该化合物的类似物,展示了显着的抗菌和抗真菌活性。他们的研究有助于理解这些化合物在治疗微生物感染中的潜在用途 (Anisetti & Reddy,2012).
缓蚀
- Yadav 等人 (2016) 研究了与所讨论化合物密切相关的苯并咪唑衍生物作为缓蚀剂。他们的研究表明,这些化合物显着抑制特定工业应用中的腐蚀,展示了它们在生物医学背景之外的实用性 (Yadav 等人,2016).
抗炎潜力
- 李青等人 (2015) 发现与所查询化合物结构相似的 2-(哌啶-4-基)-1H-苯并咪唑的衍生物显示出有希望的抗炎活性。这表明在开发新的抗炎药方面具有潜在应用 (李青等人,2015).
抗结核活性
- Raju、Sasidhar 和 Vidyadhara (2020) 合成了 5-氯-1-(哌啶-4-基)-1H-苯并咪唑-2(3H)-酮的衍生物,显示出显着的抗结核活性,突出了该化合物在治疗结核病中的潜力 (Raju、Sasidhar 和 Vidyadhara,2020).
量子化学研究
- Patel 等人 (2013) 对类似化合物的研究表明它们在抗菌活性方面具有潜力,量子化学研究支持了这一点。这项研究有助于理解该化合物的分子活性基础 (Patel 等人,2013).
属性
IUPAC Name |
(E)-1-[4-(1H-benzimidazol-2-yl)piperidin-1-yl]-3-(1,3-benzodioxol-5-yl)prop-2-en-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N3O3/c26-21(8-6-15-5-7-19-20(13-15)28-14-27-19)25-11-9-16(10-12-25)22-23-17-3-1-2-4-18(17)24-22/h1-8,13,16H,9-12,14H2,(H,23,24)/b8-6+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAFFYBDXGNMPTC-SOFGYWHQSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C2=NC3=CC=CC=C3N2)C(=O)C=CC4=CC5=C(C=C4)OCO5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CCC1C2=NC3=CC=CC=C3N2)C(=O)/C=C/C4=CC5=C(C=C4)OCO5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-1-(4-(1H-benzo[d]imidazol-2-yl)piperidin-1-yl)-3-(benzo[d][1,3]dioxol-5-yl)prop-2-en-1-one |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。